molecular formula C14H21ClN2O2 B14790861 Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride

Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride

Cat. No.: B14790861
M. Wt: 284.78 g/mol
InChI Key: APVGPXWVIVUTOY-UHFFFAOYSA-N
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Description

Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used in various scientific research applications due to its potential biological activities and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with cis-4-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (4-methylpiperidin-3-yl)carbamate
  • Benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride
  • Benzyl (4-methylpiperidin-3-yl)carbamate hydrobromide

Uniqueness

Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride is unique due to its cis-configuration, which can influence its reactivity and biological activity. This configuration can result in different binding affinities and selectivities compared to its trans-counterparts .

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl N-(4-methylpiperidin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-15-9-13(11)16-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);1H

InChI Key

APVGPXWVIVUTOY-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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